6-chloro-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
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Overview
Description
6-chloro-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of indole and quinoxaline moieties, which are both significant in medicinal chemistry due to their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoxaline intermediates, followed by their coupling under specific reaction conditions . Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivative.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
6-chloro-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole and quinoxaline moieties allow the compound to bind with high affinity to multiple receptors, influencing various biological processes . This binding can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinoxaline derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
6-chloro-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is unique due to its combined indole and quinoxaline moieties, which provide a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H17ClN4O3 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
6-chloro-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H17ClN4O3/c1-24-16-11-13(21)7-6-12(16)10-17(24)18(26)22-8-9-25-15-5-3-2-4-14(15)23-19(27)20(25)28/h2-7,10-11H,8-9H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
WENDRJRCQRBEDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
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